molecular formula C19H15F2N3O2S B10933912 2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B10933912
M. Wt: 387.4 g/mol
InChI Key: HMXHHCUVNXCTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a difluoromethoxy group, a pyrimidinyl group, and a phenylacetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the difluoromethoxyphenyl intermediate, which is then reacted with a pyrimidinyl compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxyphenyl sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds with active sites in proteins, enhancing binding affinity and specificity. The pyrimidinyl group may interact with nucleic acids or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)phenyl isothiocyanate
  • 3-(Difluoromethoxy)phenyl)methanamine
  • 4-(Difluoromethoxy)phenyl isocyanate

Uniqueness

2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide is unique due to its combination of a difluoromethoxy group, a pyrimidinyl group, and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H15F2N3O2S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C19H15F2N3O2S/c20-18(21)26-15-8-4-5-13(11-15)16-9-10-22-19(24-16)27-12-17(25)23-14-6-2-1-3-7-14/h1-11,18H,12H2,(H,23,25)

InChI Key

HMXHHCUVNXCTFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC=C3)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.